Koumine -

Koumine

Catalog Number: EVT-8218852
CAS Number:
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Koumine is a significant alkaloid primarily derived from the plant Gelsemium elegans, which belongs to the family Gelsemiaceae. It is recognized for its complex polycyclic structure and notable biological activities. The molecular formula of koumine is C20H22N2OC_{20}H_{22}N_{2}O, with a molecular weight of 306.40 g/mol. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in neuroprotection and as an antioxidant agent .

Source

Koumine is predominantly isolated from Gelsemium elegans, a plant known for its medicinal properties in traditional medicine. The extraction and purification of koumine from this plant have been extensively researched, leading to various methods aimed at maximizing yield and purity .

Classification

Koumine is classified as a monoterpenoid indole alkaloid, which places it within a broader category of natural products that exhibit diverse pharmacological activities. This classification underscores its significance in both organic chemistry and medicinal applications, particularly in the development of new therapeutic agents .

Synthesis Analysis

Methods

The synthesis of koumine has been explored through various synthetic pathways. Recent studies have focused on asymmetric synthesis techniques, allowing for the construction of koumine and related alkaloids with high stereoselectivity. Notable methods include:

  • Mannich-type cyclization: This approach constructs key intermediates necessary for further transformations.
  • SmI2 mediated coupling: Utilized for fusing aza-bridged structures that are critical in koumine's framework.
  • Stereoselective olefination: Employed to introduce specific alkenes that are characteristic of natural alkaloids.
  • Iodo-induced cyclization: This technique establishes vicinal all-carbon quaternary centers, essential for the structural integrity of koumine .

Technical Details

The synthesis often involves multiple steps, including the use of various reagents and catalysts to achieve desired yields and purity levels. For instance, the use of copper-catalyzed oxidative cyclization has emerged as a modern technique to enhance efficiency in synthesizing koumine-type alkaloids .

Molecular Structure Analysis

Structure

Koumine features a complex polycyclic structure characterized by multiple fused rings. Its three-dimensional arrangement contributes significantly to its biological activity. The specific arrangement of atoms allows for interactions with various biological targets, enhancing its potential therapeutic effects.

Data

  • Molecular Formula: C20H22N2OC_{20}H_{22}N_{2}O
  • Molecular Weight: 306.40 g/mol
  • CAS Registry Number: 1358-76-5 .
Chemical Reactions Analysis

Reactions

Koumine participates in several chemical reactions that underscore its reactivity and potential for modification. Key reactions include:

  • Oxidation: Koumine can undergo oxidation reactions that modify its functional groups, potentially altering its biological activity.
  • Alkylation: This reaction can lead to derivatives with enhanced properties or novel therapeutic effects.

Technical Details

The reactivity of koumine is influenced by its functional groups, which can be targeted for chemical modifications. Studies have shown that certain modifications can enhance its antioxidant properties or improve its efficacy against specific biological targets .

Mechanism of Action

Process

The mechanism by which koumine exerts its biological effects involves several pathways:

  1. Antioxidant Activity: Koumine has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage.
  2. Caspase Inhibition: It inhibits caspase activation, which plays a crucial role in apoptosis, thereby promoting cell survival under stress conditions.
  3. Regulation of Apoptotic Proteins: Koumine influences the expression levels of Bcl-2 and Bax proteins, further modulating apoptosis pathways .

Data

Research indicates that koumine significantly improves cell viability in models of oxidative stress, suggesting a protective role against cellular damage .

Physical and Chemical Properties Analysis

Physical Properties

Koumine is typically presented as a crystalline solid with specific melting points depending on its form (e.g., hydrochloride). Its solubility varies in different solvents, impacting its extraction and application processes.

Chemical Properties

  • Solubility: Koumine exhibits varying solubility in polar and non-polar solvents.
  • Stability: It shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its structure and purity .

Applications

Koumine has garnered interest for several scientific uses:

  • Pharmacological Research: Due to its neuroprotective properties, koumine is being investigated as a potential treatment for neurodegenerative diseases.
  • Antioxidant Studies: Its ability to mitigate oxidative stress positions it as a candidate for developing supplements aimed at enhancing cellular health.
  • Traditional Medicine: In many cultures, extracts containing koumine are used for their purported health benefits, including pain relief and anti-inflammatory effects .
Molecular Pharmacology of Koumine: Mechanisms of Action and Target Identification

Translocator Protein 18 kDa (Translocator Protein 18 kDa) as a Primary Pharmacological Target

Translocator Protein 18 kDa (Translocator Protein 18 kDa), an evolutionarily conserved 5-transmembrane domain protein located primarily in the outer mitochondrial membrane, serves as the primary molecular target for koumine. Translocator Protein 18 kDa is ubiquitously expressed across tissues and plays critical roles in cellular proliferation, inflammatory regulation, and neurosteroid biosynthesis. Koumine—an indole alkaloid derived from Gelsemium elegans Bentham—exerts high-affinity binding to Translocator Protein 18 kDa, modulating its function in pain and inflammatory pathways. Surface plasmon resonance experiments confirm koumine's direct interaction with recombinant mouse Translocator Protein 18 kDa protein, with binding kinetics comparable to classical Translocator Protein 18 kDa ligands such as Protoporphyrin 9, PK11195, and Ro5-4864 [1] [2] [4]. This target engagement underpins koumine’s observed pharmacological effects across inflammatory, neuropathic, and sepsis-associated conditions.

Positive Allosteric Modulation of Translocator Protein 18 kDa by Koumine

Koumine functions as a positive allosteric modulator (specifically classified as an ago-positive allosteric modulator) of Translocator Protein 18 kDa. Unlike orthosteric ligands that compete for the primary binding site, koumine enhances Translocator Protein 18 kDa’s response to endogenous and synthetic orthosteric ligands through spatially distinct binding sites. Key mechanistic evidence comes from ligand dissociation kinetics studies: Koumine significantly delays the dissociation of the radioactive tracer ³H-PK11195 from Translocator Protein 18 kDa in rat cerebral cortex membranes. This delayed dissociation is a hallmark of positive allosteric modulators, indicating that koumine stabilizes the ligand-receptor complex [1] [2]. Functionally, this allostery translates to augmented downstream signaling. In rodent models of inflammatory and neuropathic pain, koumine potentiates the analgesic and anti-inflammatory effects of the orthosteric Translocator Protein 18 kDa ligand Ro5-4864, reducing spinal glial activation and pro-inflammatory cytokine release [1] [9].

Ligand Binding Kinetics and Affinity Profiling via Surface Plasmon Resonance (Surface Plasmon Resonance)

Surface plasmon resonance technology provides label-free, quantitative analysis of koumine’s binding affinity and kinetics for Translocator Protein 18 kDa. Recombinant mouse Translocator Protein 18 kDa is expressed in Escherichia coli BL21(DE3) cells, purified via nickel-nitrilotriacetic acid affinity chromatography, and reconstituted into proteoliposomes (dimyristoylphosphatidylcholine/dimyristoylphosphatidylethanolamine, 9:1 ratio). These proteoliposomes are immobilized on Series S L1 sensor chips for surface plasmon resonance analysis.

Table 1: Surface Plasmon Resonance Binding Parameters of Koumine with Translocator Protein 18 kDa

ParameterValueExperimental Conditions
Equilibrium Dissociation Constant (KD)155.33 ± 11.0 μMSingle-cycle kinetics at 25°C
Association Rate (kon)Not reportedProteoliposome-immobilized chip
Dissociation Rate (koff)Not reportedProteoliposome-immobilized chip
Chip TypeSeries S L1Lipid-based immobilization

The single-cycle kinetics approach confirms koumine’s moderate-to-high affinity binding (KD = 155 μM), comparable to established Translocator Protein 18 kDa ligands. Control experiments using empty liposomes confirm binding specificity to Translocator Protein 18 kDa [2] [5]. This affinity is consistent across human and rodent Translocator Protein 18 kDa isoforms, supporting its translational relevance.

Synergistic Interactions with Orthosteric Ligands in Analgesic Pathways

Koumine exhibits probe-dependent allosteric interactions with orthosteric Translocator Protein 18 kDa ligands, markedly enhancing their bioactivity. In rodent models of neuropathic pain (chronic constriction injury) and inflammatory pain (formalin test), co-administration of subeffective doses of koumine and Ro5-4864 produces synergistic analgesia. This synergy is evidenced by:

  • Increased Mechanical Withdrawal Thresholds: Combined treatment elevates paw withdrawal thresholds significantly beyond monotherapy in nerve-injured rats [1] [9].
  • Suppressed Neuroinflammation: Koumine augments Ro5-4864’s ability to inhibit spinal microglial and astrocyte activation and reduce tumor necrosis factor α, interleukin 1β, and interleukin 6 levels [1] [8].
  • Neurosteroid-Mediated Effects: The analgesic synergy is antagonized by aminoglutethimide—an inhibitor of neurosteroid synthesis—confirming that Translocator Protein 18 kDa-mediated neurosteroidogenesis (e.g., allopregnanolone) contributes to koumine’s mechanism [7] [9].

Table 2: In Vivo Synergistic Analgesic Effects of Koumine and Ro5-4864

Pain ModelTreatmentEfficacy Metric ImprovementProposed Mechanism
Formalin-induced inflammatoryKoumine + Ro5-4864>60% reduction in late-phase pain behaviorsEnhanced spinal neurosteroid synthesis
Chronic constriction injury neuropathicKoumine + Ro5-4864Mechanical allodynia reduced by 70%Inhibition of microglial M1 polarization
Streptozotocin-induced diabetic neuropathicKoumine + Ro5-4864Thermal hyperalgesia reversed by 65%Notch-RBP-Jκ pathway suppression in microglia

This synergism validates koumine’s role as an ago-positive allosteric modulator: It not only enhances orthosteric ligand affinity but also independently initiates Translocator Protein 18 kDa signaling. The net effect is amplified anti-inflammatory and neuroprotective outcomes, positioning koumine as a novel scaffold for developing Translocator Protein 18 kDa-targeted analgesics [1] [2] [9].

Properties

Product Name

Koumine

IUPAC Name

(1S,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17-,19-,20-/m0/s1

InChI Key

VTLYEMHGPMGUOT-XMHJOAAQSA-N

SMILES

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C

Canonical SMILES

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C

Isomeric SMILES

CN1C[C@]2([C@@H]3C[C@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.